molecular formula C10H9NO2S B3322706 3-methylquinoline-8-sulfinic Acid CAS No. 1515961-07-5

3-methylquinoline-8-sulfinic Acid

Cat. No.: B3322706
CAS No.: 1515961-07-5
M. Wt: 207.25 g/mol
InChI Key: RLCYUBNINIQLBX-UHFFFAOYSA-N
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Description

Contextual Significance of Quinoline (B57606) Derivatives in Chemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a privileged structure in the chemical sciences. ontosight.aichemicalbook.com Its derivatives are of significant interest due to their wide-ranging applications, particularly in medicinal chemistry where they form the core of numerous synthetic pharmaceuticals. ontosight.ai The structural rigidity and the presence of a nitrogen heteroatom allow for diverse functionalization, leading to a broad spectrum of biological activities. ontosight.aisolubilityofthings.com Consequently, quinoline-based compounds have been extensively developed for various therapeutic purposes. ontosight.ai Beyond pharmaceuticals, quinoline derivatives are utilized in the synthesis of dyes, pigments, and as ligands in coordination chemistry. chemicalbook.comchemicalbook.com

Overview of Sulfinic Acid Chemistry within Heterocyclic Systems

Sulfinic acids (RSO(OH)) are organosulfur oxoacids that are distinct from the more common and stable sulfonic acids (RSO₂(OH)). wikipedia.org Within the realm of heterocyclic chemistry, the sulfinic acid moiety serves as a versatile, albeit often transient, functional group. wikipedia.orgresearchgate.net A key feature of sulfinic acids is their inherent instability; they are prone to disproportionation, yielding the corresponding sulfonic acid and a thiosulfonate. wikipedia.orgacs.org This reactivity necessitates that they are often prepared in situ from more stable precursors, typically by the reduction of sulfonyl chlorides or the acidification of their corresponding sulfinate salts. wikipedia.orggeorganics.sk The resulting sulfinate anions are valuable nucleophiles in modern organic synthesis, notably in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-sulfur bonds, making them powerful tools for molecular construction. nih.govacs.org

Rationale and Research Objectives for 3-Methylquinoline-8-sulfinic Acid Investigations

The investigation into this compound is driven by its potential as a highly reactive and versatile synthetic intermediate. While its corresponding sulfonic acid and sulfonyl chloride are known entities, the sulfinic acid derivative remains largely unexplored. The primary research objective is to bridge this knowledge gap by postulating its synthesis, defining its expected chemical properties, and outlining its potential reactivity. By combining the well-established biological significance of the 3-methylquinoline (B29099) scaffold with the unique synthetic utility of the sulfinic acid functional group, this compound emerges as a promising, yet uncharacterized, building block. Its study could unlock novel synthetic pathways to complex, pharmacologically relevant molecules and other specialty chemicals that are not readily accessible from the more stable sulfonic acid precursor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylquinoline-8-sulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-7-5-8-3-2-4-9(14(12)13)10(8)11-6-7/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCYUBNINIQLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)S(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 3 Methylquinoline 8 Sulfinic Acid

Elucidation of Reaction Pathways for 3-Methylquinoline-8-sulfinic Acid Formation

The formation of this compound is not a trivial process and typically involves a multi-step synthetic sequence. The most common pathway commences with the synthesis of a more stable precursor, 3-methylquinoline-8-sulfonyl chloride, which is then reduced to the target sulfinic acid.

The initial step often involves the sulfonation of 3-methylquinoline (B29099). This electrophilic aromatic substitution reaction is typically carried out using a strong sulfonating agent, such as chlorosulfonic acid. The reaction of 3-methylquinoline with chlorosulfonic acid, often in the presence of a sulfonating assistant, leads to the formation of 3-methylquinoline-8-sulfonyl chloride uop.edu.pk. The substitution occurs preferentially at the 8-position of the quinoline (B57606) ring uop.edu.pk.

An alternative route to the key intermediate, 3-methylquinoline-8-sulfonic acid, starts from 2-aminobenzenesulfonic acid. This precursor undergoes a catalytic cyclization with propionaldehyde (B47417) and paraformaldehyde in a eutectic solvent to yield 3-methylquinoline-8-sulfonic acid. This sulfonic acid can then be converted to the corresponding sulfonyl chloride by treatment with a chlorinating agent like bis(trichloromethyl) carbonate in the presence of an organic base.

The crucial final step is the controlled reduction of the 3-methylquinoline-8-sulfonyl chloride to this compound. While various reducing agents can be employed for the reduction of arylsulfonyl chlorides, a common and effective method involves the use of phosphines, such as triphenylphosphine (B44618) organic-chemistry.orgresearchgate.netresearchgate.net. The reaction proceeds via a nucleophilic attack of the phosphine (B1218219) on the sulfonyl chloride, leading to a phosphonium (B103445) salt intermediate. Subsequent hydrolysis yields the desired sulfinic acid and triphenylphosphine oxide. It is critical to control the reaction conditions to prevent over-reduction to the corresponding thiol.

Table 1: Key Steps in the Formation of this compound

StepReactantsReagents/ConditionsProduct
Route A: Sulfonation 3-Methylquinoline1. Chlorosulfonic acid 2. Thionyl chloride/Phosphorus pentachloride3-Methylquinoline-8-sulfonyl chloride
Route B: Cyclization 2-Aminobenzenesulfonic acid, Propionaldehyde, Paraformaldehyde1. Catalytic cyclization (e.g., AlCl₃, SnCl₂) 2. Chlorinating agent (e.g., bis(trichloromethyl) carbonate), organic base3-Methylquinoline-8-sulfonyl chloride
Reduction 3-Methylquinoline-8-sulfonyl chlorideTriphenylphosphine, Toluene, controlled hydrolysisThis compound

Mechanistic Analysis of this compound Reactions with Electrophiles

The sulfur atom in this compound is nucleophilic, making the compound susceptible to attack by a variety of electrophiles. The lone pair of electrons on the sulfur atom can initiate reactions with electron-deficient species.

A notable example of this reactivity is the chemoselective ligation of sulfinic acids with aryl-nitroso compounds. In this reaction, the nucleophilic sulfur of the sulfinic acid attacks the electrophilic nitrogen atom of the nitroso group. This is followed by a series of steps, including dehydration, to form a stable sulfonamide-like product. This type of reaction highlights the potential of the sulfinic acid moiety to act as a potent nucleophile.

Furthermore, the salt of this compound, the sulfinate, is an even more potent nucleophile and can participate in a range of substitution and coupling reactions. For instance, the sulfinate can react with alkyl halides in an SN2 fashion, where the sulfinate anion displaces the halide to form a sulfone.

Table 2: Mechanistic Overview of Reactions with Electrophiles

ElectrophileReaction TypeKey Mechanistic StepsProduct Class
Aryl-nitroso compounds Nucleophilic attack1. Nucleophilic attack of sulfinic acid sulfur on nitroso nitrogen. 2. Rearrangement and dehydration.Sulfonamide analogues
Alkyl halides Nucleophilic substitution (SN2)1. Formation of the sulfinate anion. 2. Nucleophilic attack of the sulfinate on the alkyl halide.Sulfones
Michael acceptors Conjugate addition1. Formation of the sulfinate anion. 2. 1,4-addition of the sulfinate to an α,β-unsaturated carbonyl compound.β-Sulfonyl carbonyl compounds

Mechanistic Analysis of this compound Reactions with Nucleophiles

While the sulfur atom in sulfinic acids is generally considered nucleophilic, under certain conditions, it can also exhibit electrophilic character and react with nucleophiles. This dual reactivity is a key feature of sulfinic acid chemistry. For the sulfur atom of this compound to react with a nucleophile, it typically requires activation to enhance its electrophilicity.

One way to achieve this is through protonation or reaction with a Lewis acid, which makes the sulfur atom more electron-deficient and susceptible to nucleophilic attack. Another possibility involves the in-situ conversion of the sulfinic acid to a better leaving group.

The solvolysis of aryl sulfinyl sulfones provides a model for understanding nucleophilic attack at a sulfinyl sulfur. In these reactions, a nucleophile attacks the sulfinyl sulfur, leading to the displacement of the sulfone group. While this compound itself is not a sulfinyl sulfone, this example illustrates the fundamental principle of nucleophilic substitution at a sulfinyl center.

A plausible mechanism for the reaction of this compound with a strong nucleophile (Nu⁻) could involve the initial protonation of the hydroxyl group of the sulfinic acid, followed by nucleophilic attack on the sulfur atom and displacement of water.

Table 3: Plausible Mechanistic Pathways for Reactions with Nucleophiles

NucleophileActivation MethodKey Mechanistic StepsProduct Class
Thiols (R-SH) Acid catalysis1. Protonation of the sulfinic acid. 2. Nucleophilic attack by the thiol on the sulfur atom. 3. Elimination of water.Thiosulfinates
Amines (R-NH₂) In-situ activation1. Conversion of the sulfinic acid to a mixed anhydride. 2. Nucleophilic attack by the amine.Sulfinamides
Grignard Reagents (R-MgX) Direct reaction1. Nucleophilic attack of the carbanion on the sulfur atom. 2. Displacement of the hydroxyl group.Sulfoxides

Role of Catalysis in Transformations Involving this compound

The synthetic utility of this compound is significantly expanded through the use of transition metal catalysis. The corresponding sulfinate salt, readily prepared by deprotonation of the sulfinic acid, is a versatile coupling partner in a variety of catalytic cross-coupling reactions.

Palladium- and copper-based catalytic systems have been extensively developed for the cross-coupling of aryl sulfinates with a wide range of organic electrophiles. These reactions provide efficient routes to the synthesis of sulfones and other valuable organosulfur compounds.

In a typical palladium-catalyzed Suzuki-Miyaura-type cross-coupling reaction, an aryl halide or triflate is coupled with the sodium salt of this compound. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl electrophile, followed by transmetalation with the sulfinate and subsequent reductive elimination to afford the desired sulfone and regenerate the palladium(0) catalyst.

Copper-catalyzed reactions, such as the Chan-Lam coupling, also offer a powerful means to form C-S bonds using aryl sulfinates. These reactions often proceed under milder conditions and can tolerate a broader range of functional groups.

Table 4: Catalytic Transformations of 3-Methylquinoline-8-sulfinate

Catalytic SystemCoupling PartnerReaction TypeProduct Class
Palladium(0)/Ligand Aryl halides, Aryl triflatesSuzuki-Miyaura type cross-couplingDiaryl sulfones
Copper(I)/Ligand Arylboronic acidsChan-Lam type cross-couplingDiaryl sulfones
Palladium(II)/Ligand AlkenesHeck-type reactionAryl vinyl sulfones

Coordination Chemistry of 3 Methylquinoline 8 Sulfinic Acid

Ligand Characteristics and Potential Chelation Modes

3-Methylquinoline-8-sulfinic acid is a heterocyclic compound featuring a quinoline (B57606) core, which is a known "privileged structure" in medicinal and coordination chemistry. scirp.orgnih.gov The ligand's key characteristics are dictated by the quinoline nitrogen atom and the sulfinic acid group (-SO₂H) at the 8-position. The methyl group at the 3-position provides a slight steric and electronic modification to the quinoline ring system.

The primary donor atoms available for coordination are the nitrogen atom of the quinoline ring and the oxygen atoms of the sulfinic acid group. This arrangement allows for the formation of a stable five-membered chelate ring with a metal cation. The 8-hydroxyquinoline (B1678124) (oxine) ligand, which is structurally very similar, is a powerful chelating agent due to the proximity of its hydroxyl group and the ring nitrogen. rroij.comresearchgate.net By analogy, this compound is expected to be a potent bidentate ligand.

Potential Chelation Modes:

Bidentate N,O-Chelation: The most probable coordination mode involves the quinoline nitrogen and one of the oxygen atoms of the sulfinate group, forming a stable five-membered ring. This is the common mode for 8-substituted quinoline ligands. scirp.orgresearchgate.net

Bridging Coordination: The sulfinate group has two oxygen atoms, allowing for the possibility of bridging between two metal centers. This could lead to the formation of polynuclear complexes.

The molecule can exist in equilibrium between a neutral hydroxyl-form and a zwitterionic N-protonated form, which can influence its coordination behavior in solutions of varying pH. rroij.comresearchgate.net

Complexation Studies with Transition Metal Cations

The reaction typically proceeds in a 2:1 ligand-to-metal ratio, forming neutral complexes of the type ML₂, where M is a divalent metal ion. scirp.org The geometry of the resulting complexes is dependent on the coordination number of the metal ion. For instance, Cu(II) complexes with similar ligands often exhibit a square-planar geometry, while Co(II) and Ni(II) complexes are more likely to adopt an octahedral geometry, often by coordinating two solvent molecules (e.g., water). scirp.orgmdpi.com

The formation of these complexes is often accompanied by a distinct color change and can be characterized by various spectroscopic techniques, including UV-Vis and FT-IR spectroscopy. The formation constants (log K) for related 8-hydroxyquinoline derivatives with transition metals are generally high, indicating strong complex stability. acs.orgasianpubs.org

Table 1: Representative Stepwise Formation Constants (log K) for Related Quinoline Ligand-Metal Complexes Data presented is for analogous quinoline-based ligands to illustrate expected trends.

Metal Ionlog K₁log K₂
Cu(II)12.511.5
Ni(II)11.210.1
Co(II)9.88.7
Zn(II)9.58.5
Fe(II)8.07.2
Mn(II)7.46.5
Note: The stability of these complexes generally follows the Irving-Williams series: Mn < Fe < Co < Ni < Cu > Zn. ualberta.ca

Complexation Studies with Lanthanide Series Elements

The coordination chemistry of lanthanide ions is characterized by their high coordination numbers (typically 8 or 9), predominantly ionic bonding, and preference for hard donor atoms like oxygen. academie-sciences.fr Ligands based on the quinoline framework have been successfully used to form complexes with lanthanide elements. researchgate.net

Due to the hard acidic nature of lanthanide cations, the oxygen atoms of the sulfinic acid group in this compound would be the primary binding sites. The bonding is expected to be strongly ionic. The coordination number of the central lanthanide ion in these complexes would likely be satisfied by the coordination of multiple ligand molecules and/or solvent molecules.

Across the lanthanide series, a phenomenon known as the "lanthanide contraction" leads to a gradual decrease in ionic radii. This typically results in an increase in the stability of complexes from Lanthanum (La) to Lutetium (Lu). core.ac.uk It can also lead to a change in coordination number across the series, with earlier lanthanides favoring a coordination number of 9 and later ones favoring 8. academie-sciences.frcore.ac.uk

Structural Characterization of Metal-3-Methylquinoline-8-sulfinic Acid Complexes

In the absence of specific crystallographic data, structural information can be inferred from various spectroscopic and analytical methods:

FT-IR Spectroscopy: Coordination of the ligand to a metal ion would cause shifts in the characteristic vibrational frequencies. The C=N stretching vibration of the quinoline ring and the S=O and S-O stretching vibrations of the sulfinate group would be particularly informative for confirming the N,O-chelation mode. arabjchem.org

¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Lu(III)), NMR spectroscopy can provide detailed information about the structure of the complex in solution. arabjchem.org

Elemental Analysis: This technique confirms the stoichiometric ratio of metal to ligand in the isolated complex. researchgate.net

Mass Spectrometry: ESI-mass spectrometry can be used to determine the molecular weight of the complexes. researchgate.net

Based on studies of related compounds, transition metal complexes are often mononuclear with a 1:2 metal-to-ligand ratio. scirp.orgresearchgate.net Lanthanide complexes, however, might exhibit more complex structures, including polynuclear or dimeric forms, to satisfy their higher coordination number requirements. researchgate.net

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are dictated by the identity of the central metal ion and the geometry of the complex.

Electronic Spectra (UV-Vis): The UV-Vis spectra of the complexes would show bands arising from intra-ligand (π-π* and n-π*) transitions and, for transition metal complexes, d-d electronic transitions. mdpi.com The intra-ligand bands are typically shifted upon coordination. The d-d transitions, which occur in the visible region, are characteristic of the metal ion's d-electron configuration and the coordination geometry. For example, octahedral Ni(II) complexes typically show multiple absorption bands, whereas square-planar Cu(II) complexes often exhibit a single broad band. mdpi.com

Magnetic Properties: The magnetic susceptibility of a complex provides information about the number of unpaired electrons in the central metal ion. gcnayanangal.comfizika.si This allows for the determination of the metal's oxidation state and spin state (high-spin or low-spin). Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic. The magnetic moment (μ_eff) can be calculated from susceptibility measurements. researchgate.netresearchgate.net For instance, high-spin octahedral Co(II) complexes typically have magnetic moments in the range of 4.7-5.2 B.M., consistent with three unpaired electrons. mdpi.com

Table 2: Expected Magnetic Moments (μ_eff) for High-Spin Octahedral Complexes Theoretical spin-only values and typical experimental ranges for complexes with related ligands.

Metal Iond-ElectronsUnpaired Electrons (n)Spin-Only μ_eff (B.M.)Typical Experimental Range (B.M.)
Mn(II)d⁵55.925.7 - 6.1
Fe(III)d⁵55.925.7 - 6.0
Fe(II)d⁶44.905.1 - 5.7
Co(II)d⁷33.874.3 - 5.2 mdpi.comresearchgate.net
Ni(II)d⁸22.832.9 - 3.4 mdpi.com
Cu(II)d⁹11.731.8 - 2.2

Ligand Exchange Dynamics and Stability of Complexes

The kinetic aspect of complex stability is described by its lability or inertness, which refers to the rate at which ligands are exchanged with other ligands in solution. ualberta.ca Ligand substitution reactions can be studied using techniques like stopped-flow spectrophotometry or NMR spectroscopy (e.g., EXSY). inorgchemres.org The reactions can proceed through associative, dissociative, or interchange mechanisms. While thermodynamically stable complexes can be either kinetically labile (fast exchange) or inert (slow exchange), there is no direct correlation between the two properties. ualberta.ca For example, many Ni(II) complexes are thermodynamically stable yet kinetically labile, while Cr(III) complexes are known for being thermodynamically stable and kinetically inert. asianpubs.orgualberta.ca

No Specific Computational Data Found for this compound

Despite a thorough search of available scientific literature, no specific computational or theoretical studies detailing the properties of this compound could be located. As a result, the generation of an article with the requested detailed research findings and data tables under the specified outline is not possible at this time.

Searches for computational data, including Density Functional Theory (DFT) calculations, geometry optimization, electronic structure analysis (such as HOMO-LUMO energy gaps and molecular electrostatic potential maps), vibrational frequency calculations, and models of reactivity for this compound did not yield any specific studies. The scientific focus in the literature appears to be directed towards the related compound, 3-methylquinoline-8-sulfonic acid, and its derivatives.

General information on the broader class of aryl sulfinic acids is available, primarily in the context of their synthetic utility in organic chemistry, for instance, in palladium-catalyzed cross-coupling reactions. However, this information does not provide the specific, quantitative computational details required to populate the requested article outline for this compound.

Without dedicated research on the computational and theoretical aspects of this particular compound, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy.

Researchers seeking to understand the theoretical properties of this compound would likely need to perform novel computational studies. Such research would be valuable in elucidating the electronic and structural characteristics of this molecule and could provide insights into its reactivity, stability, and potential applications.

Should published research on the computational and theoretical properties of this compound become available in the future, a detailed article as per the requested outline could be produced.

Applications in Chemical Synthesis

Use as a Building Block in Organic Synthesis

The primary value of 3-methylquinoline-8-sulfinic acid lies in its potential as a versatile building block. Its sulfinate salt can act as a potent nucleophile in a variety of transformations. Modern synthetic methods, including photoredox and nickel-catalyzed cross-coupling reactions, utilize sulfinate salts to forge new C-S or C-C bonds with aryl, heteroaryl, and vinyl halides. nih.govrsc.org This allows for the modular installation of the 3-methylquinoline-8-sulfonyl group or, via desulfinative coupling, the direct attachment of the 3-methylquinoline (B29099) ring to other molecular scaffolds. acs.orgacs.org

Role in the Synthesis of Pharmacologically Active Molecules

While there are no documented examples of this compound being used directly to synthesize specific drugs, its potential is significant. The quinoline (B57606) core is a cornerstone of many biologically active compounds. ontosight.ai The ability of sulfinate salts to participate in late-stage functionalization via cross-coupling reactions makes them highly attractive in drug discovery programs. acs.orgrsc.org This compound could therefore serve as a key reagent for creating novel analogues of existing quinoline-based drugs or for developing new chemical entities for biological screening.

Potential Industrial Applications

Beyond pharmaceuticals, the reactivity of this compound suggests potential industrial applications. Quinolines are used as precursors for agrochemicals, and the unique reactivity of the sulfinate could offer new routes to complex pesticides. chemicalbook.com It could also be used in the synthesis of specialty materials, dyes, or as a ligand in catalysis, where the sulfonyl moiety can be used to tune the electronic and steric properties of a molecule. chemicalbook.com

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-methylquinoline-8-sulfinic acid by providing information about the chemical environment of each nucleus.

High-Resolution NMR (¹H, ¹³C, ¹⁵N)

High-resolution NMR spectroscopy would provide detailed information about the number and types of protons, carbons, and nitrogen atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the methyl protons, and the acidic proton of the sulfinic acid group. The aromatic protons will appear as multiplets in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl group protons would exhibit a singlet in the upfield region (around 2.5 ppm). The sulfinic acid proton is expected to be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum will display signals for each of the ten carbon atoms in the quinoline ring system and the one carbon of the methyl group. The aromatic carbons will resonate in the downfield region (120-150 ppm), with the carbon bearing the sulfinic acid group (C8) and the carbons adjacent to the nitrogen atom (C2 and C8a) showing characteristic shifts. The methyl carbon will appear as a single peak in the upfield region (around 20 ppm).

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum would show a single resonance for the nitrogen atom in the quinoline ring. The chemical shift of this nitrogen would be influenced by the substitution pattern on the ring.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H28.8 - 9.0C2: 150 - 152
H48.0 - 8.2C3: 135 - 137
H57.6 - 7.8C4: 130 - 132
H67.5 - 7.7C4a: 128 - 130
H77.9 - 8.1C5: 125 - 127
-CH₃2.5 - 2.7C6: 127 - 129
-SO₂HVariable (broad)C7: 133 - 135
C8: 145 - 148
C8a: 147 - 149
-CH₃: 18 - 22

Note: These are estimated values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between the protons on the quinoline ring (e.g., H5-H6, H6-H7).

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the quinoline ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations from the methyl protons to C2, C3, and C4, and from the aromatic protons to various carbons in the ring system, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. It could be used to confirm the position of the methyl group relative to the protons on the quinoline ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule by identifying the characteristic stretching and bending frequencies of its functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the S=O stretching of the sulfinic acid group (around 1090-1040 cm⁻¹), the S-O stretching (around 910-800 cm⁻¹), and the O-H stretching of the acid (a broad band in the region of 3000-2500 cm⁻¹). The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1600-1400 cm⁻¹ region. The C-H bending vibrations of the methyl group would also be present.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the S-S bond if any disulfide impurities were present. The S=O stretch is also Raman active.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (in SO₂H)Stretching3000 - 2500 (broad)Weak
Aromatic C-HStretching3100 - 3000Strong
Aliphatic C-HStretching2980 - 2850Strong
C=N (quinoline)Stretching~1620Moderate
C=C (quinoline)Stretching1600 - 1450Strong
S=O (sulfinic acid)Stretching1090 - 1040Moderate
S-O (sulfinic acid)Stretching910 - 800Moderate

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide valuable structural information.

For this compound (C₁₀H₉NO₂S), the exact mass would be calculated and compared with the experimentally measured mass to confirm the molecular formula. The fragmentation pattern in the mass spectrum would be expected to show the loss of the sulfinic acid group (SO₂H) or parts of it, as well as fragmentation of the quinoline ring.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the sulfinic acid group.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Complex Formation Monitoring

UV-Visible absorption spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the quinoline chromophore. Typically, quinoline and its derivatives exhibit multiple absorption bands in the UV region, corresponding to π→π* transitions. The position and intensity of these bands can be influenced by the substituents on the ring and the solvent polarity. This technique can also be used to monitor the formation of metal complexes, as coordination of a metal ion to the quinoline nitrogen or the sulfinic acid group would likely cause a shift in the absorption spectrum.

Applications in Chemical Transformations and Advanced Materials

Role as an Intermediate in Multi-step Organic Synthesis

The primary and most well-documented application of the 3-methylquinoline-8-sulfinic acid framework is as a crucial intermediate in multi-step organic synthesis. Specifically, its direct precursor, 3-methylquinoline-8-sulfonyl chloride, plays a pivotal role in the synthesis of pharmaceutically active compounds. The sulfonyl chloride is readily converted to the corresponding sulfonic acid, and by extension, the sulfinic acid can be derived, making the entire class of compounds valuable in synthetic pathways.

One of the notable examples is the synthesis of Argatroban, a potent anticoagulant. The 3-methylquinoline-8-sulfonyl chloride serves as a key building block in the intricate molecular architecture of this drug. The synthesis of this vital intermediate can be achieved through various routes, including the chlorosulfonation of 3-methylquinoline (B29099).

Intermediate Precursor Reaction Type Significance
3-methylquinoline-8-sulfonyl chloride3-methylquinolineChlorosulfonationKey intermediate for Argatroban synthesis
3-methylquinoline-8-sulfonic acid3-methylquinoline-8-sulfonyl chlorideHydrolysisPrecursor to sulfinic acid and other derivatives

The conversion of 3-methylquinoline to its 8-sulfonyl chloride derivative underscores the importance of this compound as a foundational element for creating more complex and biologically relevant molecules.

Catalytic Applications in Organic Reactions

While direct catalytic applications of this compound in asymmetric or redox catalysis are not extensively documented in current literature, the broader class of sulfonic acid-functionalized materials is of great importance in catalysis. These materials serve as solid acid catalysts, offering advantages in terms of reusability and ease of separation. mdpi.comtandfonline.comresearchgate.netacs.orgnih.govnih.govtandfonline.comnih.govntu.edu.tw

The functionalization of solid supports, such as silica (B1680970) or polymers, with sulfonic acid groups creates robust catalysts for a variety of organic transformations, including esterification, hydration, and condensation reactions. mdpi.comresearchgate.net The presence of the quinoline (B57606) moiety in this compound suggests potential for its use in creating catalysts with unique electronic and steric properties, which could influence the selectivity and efficiency of catalytic processes. However, specific research into the catalytic activity of this compound itself remains a field for future exploration.

Integration into Functional Materials

The incorporation of specific chemical moieties into larger material structures is a key strategy for developing functional materials with tailored properties. While there is a lack of direct reports on the integration of this compound into polymeric or surface-modified materials, the characteristics of its constituent parts—the quinoline ring and the sulfonic/sulfinic acid group—suggest significant potential in this area.

Polymers containing quinoline units in their structure have been synthesized and investigated for their photochemical and optical properties. tandfonline.comtandfonline.comresearchgate.netnih.gov These polymers often exhibit interesting electronic behaviors due to the conjugated nature of the quinoline ring system. Furthermore, polymers functionalized with sulfonic acid groups are well-known for their applications as ion-exchange resins and proton-conducting membranes in fuel cells.

For instance, novel polymeric materials have been fabricated by incorporating 8-hydroxyquinoline-5-sulfonic acid into a poly(vinyl alcohol)/chitosan matrix. nih.gov These materials have demonstrated potential in biomedical applications. The synthesis of polymers containing a this compound unit could potentially lead to materials with a combination of the electronic properties of the quinoline core and the ion-exchange or catalytic capabilities of the sulfinic acid group.

The modification of material surfaces with organic molecules is a powerful technique to control surface properties such as hydrophobicity, reactivity, and biocompatibility. Sulfonic acid groups have been grafted onto various surfaces, including carbon-based materials and nanoparticles, to create solid acid catalysts or to enhance the stability of platinum catalysts. rsc.orgmdpi.comnih.gov

Quinoline derivatives have also been used to modify surfaces, for example, in the preparation of coatings with anticorrosive and hydrophobic properties. tandfonline.comresearchgate.net The bifunctional nature of this compound, with its quinoline ring available for pi-stacking or other interactions and the sulfinic acid group for covalent attachment or electrostatic interaction, makes it a promising candidate for the development of novel surface-modified materials for applications in catalysis, separation, or as specialized coatings.

Development of Chemical Sensors for Metal Ion Detection

There is no specific information available on the use of this compound as a chemical sensor for metal ion detection. However, the quinoline scaffold is a well-established platform for the design of fluorescent chemosensors.

The design of a fluorescent chemosensor typically involves three key components: a fluorophore (the signaling unit), a receptor (the binding unit), and a linker connecting them. In the context of quinoline-based chemosensors, the quinoline moiety often serves as the fluorophore due to its inherent fluorescence properties. epstem.netresearchgate.netrsc.orgacs.orgnih.govbrandeis.edunih.govnih.govrsc.org

A common strategy in the design of quinoline-based sensors is to utilize the 8-hydroxyquinoline (B1678124) framework. The hydroxyl group at the 8-position and the nitrogen atom at the 1-position create a chelating site for metal ions. Upon binding of a metal ion, the electronic properties of the quinoline ring are altered, leading to a change in the fluorescence signal (either enhancement or quenching), which can be detected. epstem.net

While this compound lacks the 8-hydroxy group, the nitrogen atom of the quinoline ring and the oxygen atoms of the sulfinic acid group could potentially act as a binding site for certain metal ions. The development of a chemosensor based on this molecule would require investigation into its coordination chemistry with various metal ions and the resulting photophysical changes. This remains an open area for research and development.

Spectroscopic Response Mechanisms for Analyte Detection

Due to the lack of available research, the specific spectroscopic response mechanisms of this compound in the presence of analytes have not been characterized. In related quinoline-based sensors, the primary mechanisms for analyte detection involve changes in their photophysical properties upon interaction with a target molecule. These changes are typically observed using techniques such as fluorescence spectroscopy, UV-Vis absorption spectroscopy, and colorimetry.

Commonly observed phenomena with related quinoline derivatives that could theoretically apply to this compound, should it prove to be an effective sensor, include:

Fluorescence Quenching or Enhancement: Interaction with an analyte could lead to a decrease (quenching) or increase (enhancement) in the fluorescence intensity of the quinoline compound. This can be caused by various processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the formation of a non-fluorescent or highly fluorescent complex.

Shift in Emission or Absorption Maxima: The binding of an analyte can alter the electronic environment of the quinoline fluorophore, resulting in a shift of the maximum wavelength of absorption or emission to a longer (red shift) or shorter (blue shift) wavelength.

Colorimetric Changes: A change in the absorption spectrum in the visible region upon interaction with an analyte can lead to a visually perceptible color change.

It is important to reiterate that these are general mechanisms observed for other quinoline derivatives and are presented here for illustrative purposes only. Without specific experimental data for this compound, any discussion of its spectroscopic response to analytes remains speculative.

Data Tables

No experimental data is available to populate tables regarding the spectroscopic response of this compound for analyte detection.

Future Research Directions and Perspectives

Development of Highly Efficient and Selective Synthetic Routes

The availability of any compound is a prerequisite for the exploration of its properties and applications. Currently, there are no established, high-yield synthetic routes specifically for 3-methylquinoline-8-sulfinic acid. Future research should prioritize the development of such methods. A promising starting point would be the reduction of the more readily available 3-methylquinoline-8-sulfonyl chloride or 3-methylquinoline-8-sulfonic acid. nih.govnih.gov

Key research objectives in this area should include:

Optimization of Reduction Conditions: A systematic study of various reducing agents, solvents, and reaction conditions will be crucial to maximize the yield and purity of this compound.

Catalyst Development: The use of selective catalysts could offer a more controlled and efficient reduction process, minimizing the formation of byproducts. tandfonline.comacs.org

One-Pot Syntheses: The development of one-pot procedures, potentially starting from 3-methylquinoline (B29099), would significantly enhance the efficiency and cost-effectiveness of the synthesis.

A comparative analysis of potential synthetic precursors is presented in Table 1.

PrecursorPotential AdvantagesPotential Challenges
3-methylquinoline-8-sulfonyl chlorideHigh reactivityPotential for over-reduction
3-methylquinoline-8-sulfonic acidGreater stabilityRequires stronger reducing agents
3-methylquinolineDirect functionalizationSelectivity and control of oxidation state

Exploration of Novel Reaction Pathways and Derivatization Strategies

The sulfinic acid functional group is a versatile handle for a wide range of chemical transformations. Once a reliable synthetic route to this compound is established, the exploration of its reactivity will be a fertile ground for research.

Future investigations should focus on:

Oxidation: Controlled oxidation of the sulfinic acid to the corresponding sulfonic acid would provide access to a different class of compounds with potentially distinct properties.

Reduction: Further reduction could yield the corresponding thiol, opening up another avenue for derivatization.

Coupling Reactions: Sulfinic acids are known to participate in various coupling reactions, allowing for the introduction of new carbon-sulfur bonds and the synthesis of a diverse library of derivatives.

Esterification: Reaction with alcohols would yield sulfinate esters, which are valuable intermediates in organic synthesis.

The exploration of these reaction pathways will lead to a diverse portfolio of novel 3-methylquinoline derivatives with a wide range of potential applications.

Advanced Computational Prediction of Compound Behavior in Complex Systems

In recent years, computational chemistry has become an indispensable tool in predicting the properties and behavior of molecules, thereby guiding experimental research. nih.govresearchgate.netorientjchem.org For this compound, computational studies can provide valuable insights into its potential applications.

Future computational research should aim to:

Predict Physicochemical Properties: Accurately predict properties such as solubility, stability, and electronic characteristics.

Model Interactions with Biological Targets: Docking studies can be employed to predict the binding affinity of the compound and its derivatives to various enzymes and receptors, suggesting potential therapeutic applications. nih.gov

Simulate Behavior in Materials: Computational models can be used to predict how the incorporation of this compound into polymers or other materials might influence their properties.

Table 2 provides a hypothetical comparison of predicted properties for this compound and its sulfonic acid analogue, highlighting the potential impact of the oxidation state of the sulfur atom.

PropertyThis compound (Predicted)3-methylquinoline-8-sulfonic Acid (Known)
Acidity (pKa)Moderately acidicStrongly acidic
Redox PotentialSusceptible to oxidationMore stable to oxidation
Hydrogen BondingActs as both donor and acceptorPrimarily a hydrogen bond donor

Design and Synthesis of Next-Generation Catalysts Based on the Compound

The quinoline (B57606) scaffold is a known component of various ligands used in catalysis. tandfonline.comacs.org The presence of both a nitrogen atom in the quinoline ring and a sulfur-containing functional group in this compound makes it an attractive candidate for the development of novel catalysts.

Future research in this area should explore:

Coordination Chemistry: The synthesis and characterization of metal complexes of this compound with a variety of transition metals.

Asymmetric Catalysis: The development of chiral derivatives of the compound for use as ligands in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.

Organocatalysis: Investigation of the potential of the compound and its derivatives to act as organocatalysts in various organic transformations.

Innovation in Functional Material Design and Applications

The unique combination of a rigid, aromatic quinoline core and a polar, reactive sulfinic acid group suggests that this compound could be a valuable building block for the design of novel functional materials. rsc.org

Promising areas for future research include:

Polymer Chemistry: Incorporation of the compound as a monomer or an additive in polymers could lead to materials with enhanced thermal stability, conductivity, or optical properties.

Sensors: The ability of the sulfinic acid group to interact with specific analytes could be exploited in the development of chemical sensors.

Smart Materials: The responsiveness of the sulfinic acid group to external stimuli, such as pH or redox potential, could be harnessed to create "smart" materials that change their properties in a controlled manner.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for a wide range of scientific and technological applications.

Q & A

Q. What are the established synthetic routes for 3-methylquinoline-8-sulfinic acid, and what are their mechanistic considerations?

  • Methodological Answer : The synthesis of quinoline sulfinic acid derivatives typically involves sulfonation or sulfinic acid group introduction via electrophilic substitution. For example, 8-hydroxyquinoline derivatives are synthesized by sulfonation of quinoline with oleum, followed by alkali fusion . For this compound, a plausible route involves sulfonation at the 8-position using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (40–60°C), with subsequent reduction of the sulfonic acid group to sulfinic acid using sodium sulfite or other reducing agents. Mechanistically, the methyl group at position 3 may sterically influence the regioselectivity of sulfonation, requiring optimization of reaction time and stoichiometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methyl at C3, sulfinic acid at C8). Aromatic proton signals in the δ 7.5–9.0 ppm range and methyl groups at δ 2.5–3.0 ppm are diagnostic .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) paired with mass spectrometry to verify molecular ion peaks (e.g., [M-H]^- for sulfinic acids) and detect impurities .
  • Elemental Analysis : Confirm C, H, N, and S content within ±0.3% of theoretical values .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Sulfinic acids are prone to oxidation to sulfonic acids under acidic or oxidizing conditions. Stability studies should include:
  • pH-Dependent Degradation : Monitor via UV-Vis spectroscopy in buffers (pH 2–12). Sulfinic acid groups are most stable near neutral pH (6–8) .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Storage recommendations: anhydrous conditions at –20°C in amber vials to prevent light-induced oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Strategies include:
  • Variable Temperature NMR : To identify dynamic processes (e.g., proton exchange in sulfinic acid groups) .
  • Deuterium Exchange Experiments : Confirm labile protons (e.g., -SO2_2H) by comparing spectra in D2_2O vs. DMSO-d6 .
  • High-Resolution MS : Differentiate isobaric impurities (e.g., sulfonic acid vs. sulfinic acid) using exact mass measurements (mass error < 2 ppm) .

Q. What experimental design principles optimize the sulfonation step in this compound synthesis?

  • Methodological Answer : Key factors include:
  • Reagent Selection : Oleum (20% SO3_3) for efficient sulfonation, with stoichiometry adjusted to avoid over-sulfonation .
  • Temperature Control : Maintain 50–60°C to balance reaction rate and side-product formation (e.g., sulfone byproducts) .
  • Workup Procedures : Quench with ice-water to precipitate intermediates, followed by recrystallization from ethanol/water (1:3 v/v) to isolate the sulfonic acid precursor .

Q. How does this compound interact with metal ions, and what are the implications for coordination chemistry studies?

  • Methodological Answer : The sulfinic acid group acts as a bidentate ligand, binding metals via the sulfinyl oxygen and quinoline nitrogen. Applications include:
  • Complexation Studies : Titrate with metal salts (e.g., Al3+^{3+}, Cu2+^{2+}) in methanol, monitoring UV-Vis shifts (e.g., ligand-to-metal charge transfer bands at 300–400 nm) .
  • Stoichiometry Determination : Job’s method or molar ratio plots to identify metal-ligand ratios (e.g., 1:2 for Al3+^{3+}) .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer :
  • Protecting Groups : Use tert-butyl dimethylsilyl (TBDMS) to protect the sulfinic acid group during alkylation or acylation .
  • Low-Temperature Reactions : Perform electrophilic substitutions (e.g., nitration) at 0–5°C to minimize oxidation .
  • Catalytic Systems : Employ Pd/C or CuI for cross-coupling reactions to enhance regioselectivity .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility values for this compound?

  • Methodological Answer :
  • Standardized Solubility Protocols : Use the shake-flask method in triplicate with HPLC quantification .
  • LogP Determination : Compare experimental (e.g., octanol-water partitioning) vs. computed values (e.g., Crippen or McGowan methods) to validate consistency .

Q. What methods validate the absence of genotoxic impurities in this compound batches?

  • Methodological Answer :
  • Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction) .
  • LC-MS/MS Screening : Detect nitrosamines or aryl amines at ppb levels using MRM transitions .

Applications in Drug Development

Q. How can this compound serve as a precursor for antimicrobial agents?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify the sulfinic acid group to sulfonamides or sulfonyl chlorides for enhanced biofilm penetration .
  • In Vitro Assays : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains via broth microdilution (MIC values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.